An In-depth Technical Guide to the Synthesis and Characterization of (1-Propyl-1H-pyrazol-4-yl)boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of (1-Propyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-propyl-1H-pyrazol-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, outlines key experimental protocols, and presents expected characterization data.
Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid
The synthesis of (1-propyl-1H-pyrazol-4-yl)boronic acid is most effectively achieved through a three-step sequence starting from pyrazole. This pathway involves the iodination of the pyrazole ring, followed by N-alkylation, and finally, conversion to the boronic acid via its pinacol ester.
A common synthetic route involves the preparation of the pinacol ester of the target boronic acid, which is a stable and readily purifiable intermediate. The free boronic acid can then be obtained by hydrolysis of the pinacol ester if required.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for (1-Propyl-1H-pyrazol-4-yl)boronic acid.
Experimental Protocols
Step 1: Synthesis of 4-Iodopyrazole
This procedure follows a literature method for the direct iodination of pyrazole.[1][2]
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Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sodium thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Water.
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Procedure:
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To a solution of pyrazole (1.0 eq) in water, add iodine (1.3 eq).
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Slowly add 30% hydrogen peroxide (1.1 eq) to the suspension.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodopyrazole.
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Step 2: Synthesis of 1-Propyl-4-iodopyrazole
This N-alkylation step is a standard procedure for pyrazoles.
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Materials: 4-Iodopyrazole, 1-Bromopropane (or 1-iodopropane), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).
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Procedure:
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To a solution of 4-iodopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
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Add 1-bromopropane (1.2 eq) to the suspension.
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Heat the reaction mixture to reflux and stir overnight.
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Cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-propyl-4-iodopyrazole.
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Step 3: Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester
This step utilizes a Grignard exchange reaction followed by borylation.[3]
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Materials: 1-Propyl-4-iodopyrazole, Isopropylmagnesium chloride (i-PrMgCl), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane), Tetrahydrofuran (THF), n-Heptane.
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Procedure:
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Dissolve 1-propyl-4-iodopyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.
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Cool the solution to 0-10 °C.
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Slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF.
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Stir the mixture at this temperature for 1 hour.
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Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by slurrying in n-heptane or by column chromatography to yield the pinacol ester as a liquid.[4]
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Experimental Workflow
The overall experimental workflow for the synthesis and purification is depicted below.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid | C₆H₁₁BN₂O₂ | 153.98 | White solid (predicted) | 847818-57-9[5] |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | C₁₂H₂₁BN₂O₂ | 236.12[4] | Liquid[4] | 847814-69-7[4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid (Predicted) | DMSO-d₆ | ~7.9 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.8 (sext, 2H, CH₂), ~0.8 (t, 3H, CH₃) |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester (Analogous) | CDCl₃ | Based on the 1-methyl analog[3]: ~7.7 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~1.3 (s, 12H, pinacol-CH₃), ~0.9 (t, 3H, CH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ, ppm) (Predicted) |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid | DMSO-d₆ | ~140 (pyrazole-C), ~138 (pyrazole-C), C-B bond not observed, ~52 (N-CH₂), ~23 (CH₂), ~11 (CH₃) |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | CDCl₃ | ~142 (pyrazole-C), ~140 (pyrazole-C), ~83 (pinacol-C), C-B bond not observed, ~53 (N-CH₂), ~24 (CH₂), ~25 (pinacol-CH₃), ~11 (CH₃) |
Mass Spectrometry (MS)
| Compound | Ionization Mode | Expected m/z |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid | ESI+ | [M+H]⁺ = 155.09 |
| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | ESI+ | [M+H]⁺ = 237.18 |
This guide provides a detailed framework for the synthesis and characterization of (1-propyl-1H-pyrazol-4-yl)boronic acid, empowering researchers to confidently produce and verify this important chemical entity for their research and development endeavors.
